molecular formula C33H29F4N5O6 B12414243 CBP/p300-IN-12

CBP/p300-IN-12

Cat. No.: B12414243
M. Wt: 667.6 g/mol
InChI Key: JUWRXRFZRKHMBP-PSTIOWGYSA-N
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Description

CBP/p300-IN-12 is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and function. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

The synthesis of CBP/p300-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

CBP/p300-IN-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CBP/p300-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

CBP/p300-IN-12 exerts its effects by binding to the bromodomain of p300 and CBP, thereby inhibiting their histone acetyltransferase activity. This inhibition leads to decreased acetylation of histones, resulting in altered chromatin structure and reduced gene expression. The molecular targets of this compound include the androgen receptor and estrogen receptor signaling pathways, which are critical for the growth of hormone-dependent cancers .

Comparison with Similar Compounds

CBP/p300-IN-12 is unique in its high potency and selectivity for p300 and CBP. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.

Properties

Molecular Formula

C33H29F4N5O6

Molecular Weight

667.6 g/mol

IUPAC Name

N-[3-[[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]carbamoylamino]phenyl]prop-2-enamide

InChI

InChI=1S/C33H29F4N5O6/c1-3-27(43)38-23-5-4-6-24(16-23)39-30(46)40-25-11-12-26-21(15-25)13-14-32(26)29(45)42(31(47)48-32)18-28(44)41(19(2)33(35,36)37)17-20-7-9-22(34)10-8-20/h3-12,15-16,19H,1,13-14,17-18H2,2H3,(H,38,43)(H2,39,40,46)/t19-,32+/m0/s1

InChI Key

JUWRXRFZRKHMBP-PSTIOWGYSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O

Origin of Product

United States

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